molecular formula C12H9BrN2O3 B14474022 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 66449-36-3

5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14474022
CAS No.: 66449-36-3
M. Wt: 309.11 g/mol
InChI Key: PSOXJCHJAXMJER-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a bromine atom, a phenylethyl group, and a pyrimidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione typically involves the bromination of a pyrimidine derivative followed by the introduction of the phenylethyl group. One common method involves the following steps:

    Bromination: The starting material, pyrimidine-2,4-dione, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Phenylethylation: The brominated intermediate is then reacted with a phenylethyl halide (e.g., phenylethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Condensation Reactions: The carbonyl groups in the pyrimidine-2,4-dione core can participate in condensation reactions with various reagents.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) or a catalyst (e.g., palladium) can facilitate substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine-2,4-dione with additional functional groups.

Scientific Research Applications

5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antiviral, and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the phenylethyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrimidine-2,4-dione core can participate in hydrogen bonding and other interactions that stabilize the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2,4-dioxopyrimidine: Lacks the phenylethyl group but shares the brominated pyrimidine-2,4-dione core.

    1-(2-Oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but without the bromine atom.

Uniqueness

5-Bromo-1-(2-oxo-2-phenylethyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of both the bromine atom and the phenylethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

66449-36-3

Molecular Formula

C12H9BrN2O3

Molecular Weight

309.11 g/mol

IUPAC Name

5-bromo-1-phenacylpyrimidine-2,4-dione

InChI

InChI=1S/C12H9BrN2O3/c13-9-6-15(12(18)14-11(9)17)7-10(16)8-4-2-1-3-5-8/h1-6H,7H2,(H,14,17,18)

InChI Key

PSOXJCHJAXMJER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C=C(C(=O)NC2=O)Br

Origin of Product

United States

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